Nerinetide

Description

NERINETIDE is a Protein drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

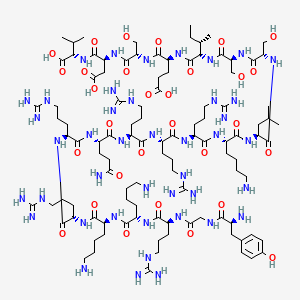

a synthetic peptide consisting of the C-terminal 9 amino acids of the NR2B subunit of the NMDA receptor fused to the cell membrane protein transduction domain of the HIV-1-Tat protein

Properties

IUPAC Name |

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C105H188N42O30/c1-7-55(6)80(98(175)140-69(34-36-77(154)155)92(169)143-72(50-148)95(172)142-71(48-78(156)157)94(171)146-79(54(4)5)99(176)177)147-97(174)74(52-150)145-96(173)73(51-149)144-93(170)70(46-53(2)3)141-90(167)62(22-10-13-39-108)133-85(162)63(24-15-41-124-101(113)114)135-87(164)65(26-17-43-126-103(117)118)136-88(165)66(27-18-44-127-104(119)120)138-91(168)68(33-35-75(110)152)139-89(166)67(28-19-45-128-105(121)122)137-86(163)64(25-16-42-125-102(115)116)134-84(161)61(21-9-12-38-107)132-83(160)60(20-8-11-37-106)131-82(159)59(23-14-40-123-100(111)112)130-76(153)49-129-81(158)58(109)47-56-29-31-57(151)32-30-56/h29-32,53-55,58-74,79-80,148-151H,7-28,33-52,106-109H2,1-6H3,(H2,110,152)(H,129,158)(H,130,153)(H,131,159)(H,132,160)(H,133,162)(H,134,161)(H,135,164)(H,136,165)(H,137,163)(H,138,168)(H,139,166)(H,140,175)(H,141,167)(H,142,172)(H,143,169)(H,144,170)(H,145,173)(H,146,171)(H,147,174)(H,154,155)(H,156,157)(H,176,177)(H4,111,112,123)(H4,113,114,124)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)/t55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQVQFBTSBCKLI-FKXNDIMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C105H188N42O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2518.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500992-11-0 | |

| Record name | Nerinetide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500992110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Na-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12595 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Nerinetide as a Neuroprotective Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nerinetide (NA-1) is a pioneering neuroprotective agent designed to mitigate the deleterious effects of acute ischemic stroke (AIS). As an eicosapeptide, its mechanism of action is highly specific, targeting the excitotoxic cascade initiated by cerebral ischemia. Unlike many neuroprotective candidates that have failed in clinical trials, Nerinetide has demonstrated a conditional efficacy, providing a crucial learning opportunity and a potential therapeutic avenue in specific patient populations. This technical guide provides an in-depth overview of Nerinetide, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing its core mechanisms and trial workflows. A key finding is the critical drug-drug interaction with alteplase (tPA), which has informed the design of subsequent clinical trials and is a central theme of this document.

Core Mechanism of Action

Nerinetide functions by disrupting a key protein-protein interaction in the postsynaptic density of neurons.[1] During an ischemic event, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate receptors (NMDARs).[2] This triggers a cascade of neurotoxic events. Nerinetide intervenes by inhibiting the coupling of the Postsynaptic Density Protein-95 (PSD-95) to the NMDAR.[2]

PSD-95 acts as a scaffolding protein, linking the NMDAR to neuronal nitric oxide synthase (nNOS).[2] This linkage is critical for the production of nitric oxide (NO), a key mediator of excitotoxic neuronal death.[2] By preventing the NMDAR/PSD-95 interaction, Nerinetide effectively uncouples NMDAR activation from nNOS-mediated neurotoxicity without interfering with the receptor's essential ion channel functions.[3]

Signaling Pathway

The following diagram illustrates the excitotoxic signaling cascade in an ischemic neuron and the specific point of intervention for Nerinetide.

Preclinical Evidence

Nerinetide demonstrated significant neuroprotective effects in multiple preclinical models of ischemic stroke, including rodents and non-human primates.[3] These studies were foundational for its progression into clinical trials.

Key Preclinical Findings

A pivotal dose-translation study in a mouse model of transient middle cerebral artery occlusion (tMCAO) reported a significant reduction in infarct volume of approximately 25% with a rat-equivalent dose of 10 nmol/g.[4] Studies in gyrencephalic non-human primates also showed that Nerinetide treatment reduced infarct volumes and slowed the rate of infarct growth.[5]

However, it is important to note that a subsequent preclinical replication study was unable to reproduce the positive findings of infarct volume reduction in a mouse tMCAO model under similar experimental conditions.[4]

Preclinical Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is a widely used preclinical model to simulate ischemic stroke and reperfusion. The following provides a generalized methodology based on common practices.

-

Animal Model: Male mice (e.g., C57BL/6, 10-12 weeks old) are commonly used.[4][6]

-

Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 4% induction, 1.25-2% maintenance) in a mixture of N₂O:O₂.[7]

-

Physiological Monitoring: Core body temperature is maintained at 36.5-37.2°C using a heating pad and rectal probe.[4][7] Regional cerebral blood flow (rCBF) is monitored using Laser Doppler Flowmetry (LDF) to confirm successful occlusion and reperfusion.[4]

-

Occlusion Procedure (Intraluminal Suture Method):

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

A standardized monofilament suture (e.g., silicone-coated) is introduced into the ECA stump and advanced up the ICA to occlude the origin of the middle cerebral artery (MCA).[8]

-

Successful occlusion is confirmed by a sharp drop in rCBF (>80%).

-

-

Ischemia Duration: The suture remains in place for a defined period, typically ranging from 30 to 90 minutes.[4][6]

-

Reperfusion: The filament is withdrawn to allow blood flow to be restored to the MCA territory, which is confirmed by LDF.

-

Drug Administration: Nerinetide (e.g., 10 nmol/g) or a vehicle control is administered intravenously, often at the beginning of recanalization.[4]

-

Outcome Assessment:

-

Neurological Deficit Scoring: Functional deficits are assessed at 24 hours post-stroke using standardized scoring systems.

-

Infarct Volume Measurement: At a predetermined endpoint (e.g., 24 hours), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[4]

-

Clinical Development and Efficacy

Nerinetide has undergone extensive clinical investigation, most notably in the Phase 3 ESCAPE-NA1 trial. The results have been complex, highlighting a critical interaction with the standard-of-care thrombolytic agent, alteplase.

Pharmacokinetics and Drug Interaction

Nerinetide is characterized by a very short plasma half-life of less than 10 minutes.[3] A critical finding from the ESCAPE-NA1 trial was the interaction with alteplase (tPA). Alteplase activates plasmin, a protease that degrades Nerinetide.[3] In patients who received both alteplase and Nerinetide, the plasma concentrations of Nerinetide were reduced by approximately 60-70% compared to those who did not receive alteplase, rendering the drug subtherapeutic.[3][9]

| Parameter | Value / Description | Citation |

| Half-life (t½) | < 10 minutes | [3] |

| Time to Max Conc. (tₘₐₓ) | ~10 minutes | [3] |

| Drug Interaction | Degraded by plasmin, which is activated by alteplase (tPA). | [3] |

| Plasma Level Impact | ~60-70% reduction in plasma concentration when co-administered with alteplase. | [3][9] |

Phase 2: The ENACT Trial

The ENACT trial was a randomized, double-blind, placebo-controlled Phase 2 study that evaluated Nerinetide in patients experiencing iatrogenic stroke following endovascular aneurysm repair. The trial demonstrated that Nerinetide was safe and effective in reducing the volume of brain infarction.[2][3] This positive result was a key justification for initiating the larger Phase 3 program.[3]

Phase 3: The ESCAPE-NA1 Trial

The ESCAPE-NA1 trial was a large, multicenter, randomized, double-blind, placebo-controlled study involving 1,105 patients with AIS due to a large vessel occlusion who were candidates for endovascular thrombectomy (EVT).[10]

Overall Results: In the full trial population, Nerinetide did not demonstrate a statistically significant improvement in the primary outcome—a favorable functional outcome (modified Rankin Scale [mRS] score of 0-2) at 90 days—compared to placebo.[10]

Subgroup Analysis (No Alteplase): A prespecified subgroup analysis of patients who did not receive alteplase yielded significantly different results. In this cohort, Nerinetide treatment was associated with:

| Outcome (mRS 0-2 at 90 days) | Nerinetide | Placebo | Adjusted Risk Ratio (95% CI) | Citation |

| Overall Population | 61.4% (337/549) | 59.2% (329/556) | 1.04 (0.96-1.14) | [10] |

| No Alteplase Subgroup | 59.3% (130/219) | 49.8% (113/227) | 1.18 (1.01-1.38) | [3] |

| Secondary Outcomes (No Alteplase Subgroup) | Nerinetide | Placebo | Hazard Ratio / Difference | Citation |

| Mortality at 90 days | 12.8% | 20.3% | HR 0.56 (0.35-0.95) | [10][11] |

| Median Final Infarct Volume | 26.7 mL | 39.2 mL | 12.5 mL reduction | [1][2] |

| Median Infarct Growth (24h) | 19.6 mL | 34.9 mL | 15.3 mL reduction (p=0.008) | [12] |

Subsequent Trials: FRONTIER and ESCAPE-NEXT

The findings from ESCAPE-NA1 prompted further investigation in patient populations not receiving alteplase.

-

FRONTIER (Phase 2): This trial investigated the pre-hospital administration of Nerinetide by paramedics. While the primary outcome was neutral, subgroup analyses suggested a large treatment effect when administered very early (median 64 minutes from symptom onset) to patients who went on to receive reperfusion therapy (aOR 1.84, 95% CI 1.03-3.28).

-

ESCAPE-NEXT (Phase 3): This trial was designed to confirm the benefit of Nerinetide in patients undergoing EVT without alteplase. The trial did not meet its primary endpoint. However, a post-hoc meta-analysis combining data from ESCAPE-NA1, ESCAPE-NEXT, and FRONTIER found that for patients treated within 3 hours of stroke onset and selected for reperfusion, Nerinetide was associated with a clinically significant benefit (aOR 1.48, 95% CI 1.07-2.06).[10]

Clinical Trial Experimental Protocol: ESCAPE-NA1

The following outlines the core methodology of the pivotal ESCAPE-NA1 trial.

Study Design & Population

-

Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

-

Population: 1,105 patients with acute ischemic stroke due to a large vessel occlusion (intracranial internal carotid artery or M1-MCA).[10]

-

Key Inclusion Criteria:

-

Stratification: Patients were stratified by intravenous alteplase use and the intended first-choice endovascular device.[3]

Intervention

-

Treatment Arm: A single intravenous dose of Nerinetide (2.6 mg/kg, up to a maximum of 270 mg) administered over 10 minutes.

-

Control Arm: Saline placebo.

-

Timing: The study drug was administered as soon as possible after randomization and before arterial access closure for the thrombectomy.[10]

Outcome Measures

-

Primary Outcome: Favorable functional outcome at 90 days, defined as a modified Rankin Scale (mRS) score of 0-2.[10]

-

Secondary Outcomes: Included mortality at 90 days, changes in NIH Stroke Scale score, and functional independence (Barthel Index ≥95).[2]

-

Imaging Outcome: Final infarct volume was assessed on 24-hour follow-up imaging (CT or MRI).[12]

Experimental Workflow: ESCAPE-NA1

The diagram below visualizes the patient journey and key decision points within the ESCAPE-NA1 trial protocol.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Lessons from Recent Advances in Ischemic Stroke Management and Targeting Kv2.1 for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety and efficacy of nerinetide in patients with acute ischaemic stroke enrolled in the early window: a post-hoc meta-analysis of individual patient data from three randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy and safety of intravenous nerinetide initiated by paramedics in the field for acute cerebral ischaemia within 3 h of symptom onset (FRONTIER): a phase 2, multicentre, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical research on Nerinetide for stroke

This technical guide provides an in-depth overview of the preclinical research on Nerinetide (NA-1), a neuroprotective agent developed for the treatment of acute ischemic stroke. It is intended for researchers, scientists, and drug development professionals, detailing the compound's mechanism of action, key preclinical efficacy data, and the experimental protocols used in its evaluation.

Introduction to Nerinetide

Nerinetide is a 20-amino-acid peptide (eicosapeptide) designed to mitigate the excitotoxic cascade that causes neuronal death following an ischemic stroke.[1][2] Developed by NoNO Inc., its therapeutic strategy is to uncouple neurotoxic signaling pathways without blocking essential neuronal functions.[3] The primary molecular target of Nerinetide is the postsynaptic density protein-95 (PSD-95), a critical scaffolding protein in excitatory synapses.[2][4] By targeting PSD-95, Nerinetide aims to enhance the brain's resilience to the ischemic insult.[3]

Mechanism of Action: Uncoupling Excitotoxicity

During an ischemic stroke, the loss of blood flow leads to excessive release of the neurotransmitter glutamate.[5] This triggers the over-activation of N-methyl-D-aspartate receptors (NMDARs), causing a massive influx of calcium (Ca2+) into the neuron.[5] The scaffolding protein PSD-95 physically links the GluN2B subunit of the NMDAR to neuronal nitric oxide synthase (nNOS).[1][4] This proximity allows the incoming Ca2+ to efficiently activate nNOS, leading to the production of excessive nitric oxide (NO) and other free radicals, which are highly toxic to the neuron.[4][6]

Nerinetide functions by specifically disrupting the interaction between PSD-95 and the NMDAR.[7][8] It competitively binds to PSD-95, displacing nNOS from the NMDAR complex.[5] This action is highly specific: it prevents the downstream production of neurotoxic NO without interfering with the fundamental physiological functions of the NMDAR, such as Ca2+ signaling.[4] This targeted uncoupling of the excitotoxic pathway is the core of Nerinetide's neuroprotective mechanism.[1]

Preclinical Efficacy Data

Nerinetide has been evaluated in multiple preclinical models of stroke, including rodents and non-human primates.[2][9] Early studies demonstrated significant neuroprotective effects. However, subsequent replication studies have produced conflicting results, highlighting the complexities of preclinical translation.

| Animal Model | Occlusion Time | Nerinetide Dose | Administration Timing | Key Findings | Reference |

| Mouse (tMCAO) | 30 or 60 min | 10 nmol/g (IV) | At reperfusion | Original dose-translation study reported a ~25% reduction in infarct volume. | [9] |

| Non-human Primate | Not Specified | Not Specified | Not Specified | Demonstrated protection of nerve tissue and function against ischemia/reperfusion injury. | [4] |

| Mouse (tMCAO) | 30 or 60 min | 10 nmol/g (IV) | At reperfusion | Replication study found no significant difference in infarct volume or neurological scores compared to vehicle. | [9][10] |

Experimental Protocols

The most common animal model used to assess Nerinetide's efficacy is the transient Middle Cerebral Artery Occlusion (tMCAO) model, which simulates the ischemia-reperfusion injury seen in human stroke.

tMCAO Surgical Procedure

A standardized protocol for the tMCAO model in mice is as follows:

-

Anesthesia: Male C57BL/6 mice (12 weeks old) are anesthetized, typically with 2% isoflurane delivered via an inhalation mask.[9]

-

Temperature Control: Body temperature is rigorously maintained at 36.5°C throughout the procedure to prevent hypothermia-related artifacts.[9]

-

Occlusion: The middle cerebral artery is occluded using an intraluminal filament.

-

Blood Flow Monitoring: Cerebral blood flow is monitored using Laser Doppler Flowmetry (LDF) to confirm successful occlusion (a sharp drop in flow) and subsequent reperfusion (restoration of flow) after the filament is withdrawn.[9] The occlusion period is typically set for 30 or 60 minutes.[9][10]

Drug Administration and Outcome Measures

-

Administration: Nerinetide (e.g., 10 nmol/g) or a vehicle control is administered as a single intravenous bolus (e.g., 200 µL via the penile vein) at the onset of reperfusion.[9][10]

-

Neurological Assessment: At 24 hours post-stroke, mice undergo neurological scoring to assess functional deficits.[9]

-

Infarct Volume Measurement: Following neurological scoring, the animals are euthanized, and the brains are harvested. The brains are sliced into 2-mm thick coronal sections and stained with 2,3,5-triphenyl-tetrazolium chloride (TTC).[9] TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white), allowing for quantitative measurement of the infarct volume.[10]

Translational Considerations: The Alteplase Interaction

A critical finding that emerged during clinical development was a significant drug-drug interaction between Nerinetide and alteplase (tPA), a common thrombolytic agent.[5] Nerinetide is a peptide and is susceptible to cleavage and inactivation by plasmin, a protease that is generated from plasminogen by alteplase.[2][11]

This interaction significantly reduces the bioavailability and efficacy of Nerinetide when administered after alteplase.[6] In the ESCAPE-NA1 clinical trial, a treatment benefit was observed only in the prespecified subgroup of patients who did not receive alteplase.[5][12] This has led to the development of next-generation, protease-resistant versions of Nerinetide, for example, by substituting cleavage-prone L-amino acids with their D-enantiomer forms.[1][11]

References

- 1. droracle.ai [droracle.ai]

- 2. vjneurology.com [vjneurology.com]

- 3. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 4. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of Efficacy and safety of nerinetide for the treatment of acute ischaemic stroke (ESCAPE-NA1): a multicentre, double-blind, randomised controlled trial | Publons [publons.com]

- 6. Nerinetide May Provide Neuroprotection During Stroke When Tissue Plasminogen Activator (tPA) Not Used - - Practical Neurology [practicalneurology.com]

- 7. Discovery and development of NA-1 for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. PSD-95: An Effective Target for Stroke Therapy Using Neuroprotective Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nerinetide Outcomes for Treatment of Acute Ischemic Stroke - American College of Cardiology [acc.org]

An In-depth Technical Guide to the Discovery and Development of Nerinetide (NA-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nerinetide (also known as NA-1) is a novel neuroprotective agent developed for the treatment of acute ischemic stroke. It is a peptide-based drug designed to mitigate the downstream effects of excitotoxicity, a key pathological process in stroke-induced neuronal death. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of Nerinetide, with a focus on the experimental data and methodologies that have defined its trajectory. Quantitative data from key preclinical and clinical studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of this promising therapeutic agent.

Introduction: The Rationale for a PSD-95 Inhibitor

Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death. A central mechanism in this cascade is excitotoxicity, which is primarily mediated by the overactivation of N-methyl-D-aspartate receptors (NMDARs) by the excitatory neurotransmitter glutamate. This overactivation leads to an excessive influx of calcium ions (Ca2+), which in turn activates various downstream signaling pathways culminating in the production of neurotoxic molecules and apoptosis.

The postsynaptic density protein 95 (PSD-95) is a scaffolding protein that plays a critical role in anchoring NMDARs to downstream signaling molecules, including neuronal nitric oxide synthase (nNOS). The formation of an NMDAR/PSD-95/nNOS complex is a key step in the excitotoxic cascade, as it facilitates the Ca2+-dependent activation of nNOS and the subsequent production of nitric oxide (NO), a potent neurotoxin at high concentrations.

Nerinetide was developed based on the hypothesis that disrupting the interaction between PSD-95 and the NMDAR could uncouple the receptor from its downstream neurotoxic signaling pathways without interfering with its normal physiological functions. This targeted approach offers a potential therapeutic advantage over broad NMDAR antagonists, which have been associated with significant side effects.

Discovery and Preclinical Development

The development of Nerinetide originated from research in the 1990s focusing on the molecular mechanisms of neuronal cell death in stroke. The discovery that PSD-95 is a key mediator of stroke damage in 1999 led to the development of a molecule that could block this protein's interactions.[1] By 2002, the first iteration of what would become Nerinetide was shown to reduce stroke damage in preclinical models.[1]

Preclinical Efficacy in Animal Models

Nerinetide has demonstrated neuroprotective effects in various preclinical models of ischemic stroke, including rodent and non-human primate models.[2][3] The most commonly used preclinical model is the transient middle cerebral artery occlusion (tMCAO) model, which mimics the ischemia-reperfusion injury seen in human stroke.

| Species | Model | Nerinetide Dose | Key Findings | Reference |

| Mouse | tMCAO (30 or 60 min) | 10 nmol/g | A replication study did not find a significant reduction in infarct volume. | [2] |

| Rat | tMCAO | 3 nmol/g | Significantly reduced infarct volume and improved neurobehavioral outcome, even when administered 3 hours after injury. | |

| Cynomolgus Macaque | MCAO | 2.6 mg/kg | Administered 3 hours after MCAO onset, significantly reduced infarct size and improved neurological function. | [4] |

Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

The following is a detailed protocol for inducing transient focal cerebral ischemia in mice, a common model for evaluating the efficacy of neuroprotective agents like Nerinetide.

-

Animal Preparation:

-

Surgical Procedure:

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and a loose suture is placed around the CCA.

-

A small incision is made in the ECA, and a silicon-coated 6-0 nylon monofilament is introduced.

-

The monofilament is advanced through the ICA to the origin of the middle cerebral artery (MCA) to induce occlusion. Occlusion is confirmed by a significant drop in cerebral blood flow (CBF) as measured by laser Doppler flowmetry.[2][5]

-

-

Ischemia and Reperfusion:

-

Drug Administration:

-

Nerinetide or a vehicle control is administered intravenously at a specified dose (e.g., 10 nmol/g) at the beginning of reperfusion.[2]

-

-

Neurological Assessment:

-

Neurological deficits are assessed at 24 hours post-stroke using a standardized scoring system (e.g., Bederson score, modified Neurological Severity Score).[6][7][8][9][10]

-

Bederson Score (0-3): 0 = no deficit; 1 = forelimb flexion; 2 = circling; 3 = leaning to one side.[6]

-

Modified Neurological Severity Score (mNSS): A composite score (0-18) evaluating motor, sensory, balance, and reflex functions.[7][9]

-

-

Infarct Volume Measurement:

Mechanism of Action: Uncoupling Excitotoxic Signaling

Nerinetide is a peptide composed of the HIV-1 Tat protein transduction domain fused to the C-terminal nine amino acids of the NMDA receptor subunit GluN2B. This design allows Nerinetide to cross the blood-brain barrier and enter neurons.

Inside the neuron, Nerinetide competitively inhibits the binding of PSD-95 to the NMDAR, thereby disrupting the formation of the NMDAR/PSD-95/nNOS complex.[3] This uncoupling prevents the downstream activation of nNOS and the subsequent production of neurotoxic levels of nitric oxide, without affecting the normal ion channel function of the NMDAR.[13]

Signaling Pathway

The following diagram illustrates the excitotoxic signaling pathway in ischemic stroke and the mechanism of action of Nerinetide.

Caption: Nerinetide's mechanism of action in the excitotoxic cascade.

Experimental Protocol: Co-immunoprecipitation of PSD-95 and nNOS

This protocol is used to demonstrate the interaction between PSD-95 and nNOS and how Nerinetide can disrupt this interaction.

-

Cell/Tissue Lysis:

-

Cells or brain tissue are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein-protein interactions.[14]

-

-

Pre-clearing the Lysate:

-

The lysate is incubated with protein A/G agarose beads to remove proteins that non-specifically bind to the beads.[15]

-

-

Immunoprecipitation:

-

The pre-cleared lysate is incubated with an antibody specific for PSD-95 overnight at 4°C.[16]

-

Protein A/G agarose beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.

-

-

Washing:

-

The beads are washed several times with lysis buffer to remove non-specifically bound proteins.[14]

-

-

Elution and Western Blotting:

-

The bound proteins are eluted from the beads using a sample buffer and separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane and probed with antibodies against PSD-95 and nNOS to detect the co-immunoprecipitated proteins.[16]

-

Experimental Protocol: Nitric Oxide Synthase (NOS) Activity Assay

This assay quantifies the activity of nNOS and can be used to assess the inhibitory effect of Nerinetide.

-

Sample Preparation:

-

Tissue or cell homogenates are prepared in a suitable buffer.

-

-

NOS Reaction:

-

The sample is incubated with a reaction mixture containing L-arginine (the substrate for NOS), NADPH, and other cofactors.[1]

-

In the presence of active NOS, L-arginine is converted to L-citrulline and nitric oxide (NO).

-

-

NO Detection:

Clinical Development and Trials

Nerinetide has undergone several clinical trials to evaluate its safety and efficacy in patients with acute ischemic stroke.

Key Clinical Trials

-

ENACT (NCT00728182): A Phase 2 trial that assessed the safety and efficacy of Nerinetide in patients with iatrogenic stroke following endovascular aneurysm repair. The trial showed that Nerinetide was safe and reduced the number of ischemic infarcts.[5]

-

ESCAPE-NA1 (NCT02930018): A Phase 3 trial that investigated Nerinetide in patients with acute ischemic stroke undergoing endovascular thrombectomy. The overall results did not show a significant benefit of Nerinetide over placebo.[18] However, a pre-specified subgroup analysis revealed a significant benefit in patients who did not receive alteplase (a thrombolytic drug).[18][19][20]

-

FRONTIER (NCT02315443): A Phase 2 trial that evaluated the administration of Nerinetide by paramedics in the pre-hospital setting within 3 hours of stroke onset.[21]

-

ESCAPE-NEXT (NCT04462536): A Phase 3 trial designed to confirm the efficacy of Nerinetide in patients undergoing endovascular thrombectomy who are not treated with alteplase. The trial yielded neutral results.[22]

| Outcome | Overall Population (Nerinetide vs. Placebo) | No Alteplase Subgroup (Nerinetide vs. Placebo) | Reference |

| Primary Outcome (mRS 0-2 at 90 days) | 61.4% vs. 59.2% (aRR 1.04, 95% CI 0.96-1.14) | 59.3% vs. 49.8% (aRR 1.18, 95% CI 1.01-1.38) | [18][19][20][23] |

| Mortality at 90 days | 12.2% vs. 14.4% | Hazard Ratio 0.56 (95% CI 0.35-0.95) | [23] |

| Final Infarct Volume | No significant difference | Smaller in Nerinetide group (adjusted β -0.35, 95% CI -0.67 to -0.02) | [4][24] |

aRR: adjusted Risk Ratio

| Outcome | Nerinetide Group | Placebo Group | Adjusted Incidence Rate Ratio (95% CI) |

| Number of new ischemic infarcts (DWI) | Fewer | More | 0.53 (0.38-0.74) |

| Number of new ischemic infarcts (FLAIR) | Fewer | More | 0.59 (0.42-0.83) |

DWI: Diffusion-Weighted Imaging; FLAIR: Fluid-Attenuated Inversion Recovery

Drug-Drug Interaction with Alteplase

The results of the ESCAPE-NA1 trial highlighted a significant drug-drug interaction between Nerinetide and alteplase. Alteplase, a tissue plasminogen activator, converts plasminogen to plasmin, which in turn can proteolytically cleave and inactivate Nerinetide.[24] Pharmacokinetic data from the trial showed that plasma concentrations of Nerinetide were approximately 60% lower in patients who received alteplase.[24] This interaction likely explains the lack of efficacy of Nerinetide in the alteplase-treated subgroup.

Pharmacokinetics

| Species | tmax | t1/2 | Key Notes | Reference |

| Human | ~10 min | < 10 min | Disappears from blood in 60-120 min. | [3] |

| Rat | - | - | Plasma half-life is short. | [8] |

| Monkey | - | - | Pharmacokinetic data consistent with rats and humans. | [8] |

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a patient enrolled in a clinical trial of Nerinetide, such as the ESCAPE-NA1 trial.

Caption: Workflow of the ESCAPE-NA1 clinical trial.

Conclusion and Future Directions

Nerinetide represents a significant advancement in the field of neuroprotection for acute ischemic stroke. Its targeted mechanism of action, which uncouples the NMDAR from downstream excitotoxic signaling, offers a promising therapeutic strategy. While the overall results of the pivotal ESCAPE-NA1 trial were neutral, the significant benefit observed in patients not treated with alteplase underscores the potential of Nerinetide in a specific patient population.

The drug-drug interaction with alteplase is a critical finding that will shape the future clinical development of Nerinetide and other peptide-based neuroprotective agents. The ESCAPE-NEXT trial was designed to further investigate the efficacy of Nerinetide in the absence of alteplase, and although it yielded neutral results, further analysis of the data is ongoing.

Future research may focus on developing plasmin-resistant analogs of Nerinetide to overcome the interaction with alteplase, as well as optimizing the therapeutic window and patient selection criteria. The journey of Nerinetide from a fundamental discovery in molecular neuroscience to late-stage clinical trials provides valuable lessons for the development of future stroke therapies.

References

- 1. abcam.com [abcam.com]

- 2. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factors Influencing Nerinetide Effect on Infarct Volume in Patients Without Alteplase in the Randomized ESCAPE-NA1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Surgical Methods of Transient Middle Cerebral Artery Occlusion between Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]

- 11. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. researchgate.net [researchgate.net]

- 17. bioassaysys.com [bioassaysys.com]

- 18. Efficacy and safety of nerinetide for the treatment of acute ischaemic stroke (ESCAPE-NA1): a multicentre, double-blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. professional.heart.org [professional.heart.org]

- 20. io.nihr.ac.uk [io.nihr.ac.uk]

- 21. Strength of Association between Infarct Volume and Clinical Outcome Depends on the Magnitude of Infarct Size: Results from the ESCAPE-NA1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. go.drugbank.com [go.drugbank.com]

- 23. researchgate.net [researchgate.net]

- 24. ahajournals.org [ahajournals.org]

Nerinetide's Role in the PSD-95/NMDA Receptor Pathway: A Technical Guide

Abstract: This technical guide provides an in-depth examination of nerinetide, a neuroprotective peptide agent targeting the postsynaptic density protein-95 (PSD-95). We explore the molecular mechanisms by which nerinetide uncouples the N-methyl-D-aspartate receptor (NMDAR) from downstream excitotoxic signaling pathways. This document summarizes key preclinical and clinical quantitative data, details relevant experimental protocols for investigating the PSD-95/NMDAR interaction, and presents visual diagrams of the core signaling pathways and experimental workflows. The intended audience includes researchers, neuroscientists, and drug development professionals actively working in the field of neuroprotection and ischemic stroke.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. A key pathological process in ischemic brain injury is excitotoxicity, which is primarily mediated by the overactivation of N-methyl-D-aspartate receptors (NMDARs). This overactivation leads to excessive calcium (Ca2+) influx and the engagement of downstream neurotoxic signaling cascades. A critical mediator in this process is the postsynaptic density protein-95 (PSD-95), a scaffolding protein that links the NMDAR to neuronal nitric oxide synthase (nNOS).

Nerinetide (also known as NA-1 or Tat-NR2B9c) is a clinical-stage eicosapeptide neuroprotectant designed to mitigate excitotoxic damage.[1][2] Structurally, it consists of the C-terminal nine amino acids of the NMDAR GluN2B subunit, which binds to the PDZ domains of PSD-95, fused to a cell-penetrating peptide sequence from the HIV-1 Tat protein for delivery across the blood-brain barrier.[3] By competitively inhibiting the interaction between PSD-95 and the NMDAR, nerinetide selectively disrupts the downstream toxic signaling without blocking the essential physiological functions of the NMDAR, such as ion channel activity and Ca2+ influx.[4] This document serves as a comprehensive resource on the molecular action, empirical data, and experimental investigation of nerinetide.

Mechanism of Action: Uncoupling the Excitotoxic Cascade

Under ischemic conditions, excessive glutamate release leads to sustained activation of synaptic and extrasynaptic NMDARs. PSD-95, a core component of the postsynaptic density, acts as a molecular hub. Through its PDZ domains, it physically couples the C-terminus of the GluN2B subunit of the NMDAR to nNOS. This proximity is critical for the efficient activation of nNOS by Ca2+ entering through the NMDAR channel, leading to a surge in nitric oxide (NO) production and subsequent formation of cytotoxic reactive nitrogen species like peroxynitrite. This cascade is a central driver of neuronal apoptosis and necrosis in the ischemic penumbra.

Nerinetide functions as a targeted inhibitor of this protein-protein interaction.[1] By mimicking the C-terminal PDZ-binding motif of the GluN2B subunit, it competitively binds to the PDZ domains of PSD-95, thereby displacing the NMDAR and uncoupling it from nNOS.[5][6] This action prevents the formation of the neurotoxic ternary complex (GluN2B-PSD-95-nNOS) and selectively blocks the excitotoxic cascade without affecting normal NMDAR-mediated synaptic transmission or Ca2+ signaling.[4][7]

Figure 1: Mechanism of Nerinetide Action.

Quantitative Data Summary

The efficacy and binding characteristics of nerinetide have been quantified in both preclinical and clinical settings.

Preclinical Data

Preclinical studies established the binding affinity of nerinetide for PSD-95 and its efficacy in animal models of stroke.

| Parameter | Value | Target/Model | Reference |

| EC₅₀ (vs. PSD-95 PDZ2) | 6.7 nM | Recombinant PSD-95 PDZ domain 2 | [5][6][7] |

| EC₅₀ (vs. PSD-95 PDZ1) | 0.67 µM | Recombinant PSD-95 PDZ domain 1 | [5][6] |

| IC₅₀ (vs. GluN2A-PSD-95) | 0.5 µM | Protein binding assay | [5][6] |

| IC₅₀ (vs. GluN2B-PSD-95) | ~8 µM | Protein binding assay | [5][6] |

| IC₅₀ (vs. nNOS-PSD-95) | ~0.2 µM | Protein binding assay | [6] |

| Infarct Volume Reduction | 26.0% (p=0.03) | Mouse tMCAO model (60 min occlusion) | [7] |

| PSD-95/GluN2B Disruption | ~50% | YAC128 mouse striatal tissue | [5][6] |

Table 1: Summary of Preclinical Quantitative Data for Nerinetide (Tat-NR2B9c).

Clinical Trial Data

The Phase 3 ESCAPE-NA1 trial provided extensive data on nerinetide's effect in patients with acute ischemic stroke undergoing endovascular thrombectomy (EVT). A key finding was the interaction with alteplase (tPA), which cleaves nerinetide and reduces its efficacy. The data below are from the prespecified subgroup of patients who did not receive alteplase.

| Outcome Measure | Nerinetide Group | Placebo Group | Adjusted Risk Ratio (aRR) / Hazard Ratio (aHR) | 95% CI | p-value | Reference |

| Favorable Outcome (mRS 0-2) | 59.3% (130/219) | 49.8% (113/227) | 1.18 (aRR) | 1.01-1.38 | - | [2] |

| Mortality at 90 days | 12.8% | 20.3% | 0.56 (aHR) | 0.35-0.95 | - | [2] |

| Median Infarct Growth (24h) | 19.6 mL | 34.9 mL | - | - | 0.008 | [8][9] |

Table 2: Key Efficacy Outcomes from the ESCAPE-NA1 Trial (No-Alteplase Subgroup).

Experimental Protocols

Investigating the nerinetide-PSD-95 interaction involves biochemical and in vivo animal models. Below are representative protocols for key experiments.

Co-Immunoprecipitation of PSD-95 and NMDA Receptor Subunits

This protocol is used to verify the physical interaction between PSD-95 and NMDAR subunits in brain tissue and to demonstrate nerinetide's ability to disrupt this complex.

Objective: To immunoprecipitate PSD-95 from brain lysate and detect the co-precipitation of NMDAR subunits (e.g., GluN2B).

Materials:

-

Brain tissue (e.g., mouse hippocampus or cortex)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Triton X-100, with protease and phosphatase inhibitors.

-

Antibodies: Anti-PSD-95 antibody (for immunoprecipitation), Anti-GluN2B antibody (for immunoblotting), Anti-NR1 antibody (for immunoblotting).

-

Protein A/G agarose beads.

-

Wash Buffer: Lysis buffer.

-

Elution Buffer: 2x SDS-PAGE sample buffer.

Procedure:

-

Tissue Lysis: Homogenize brain tissue in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant (total cell lysate).

-

Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Centrifuge and discard the beads to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-PSD-95 antibody to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Complex Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in 50 µL of Elution Buffer. Boil the sample at 95-100°C for 5 minutes to release the protein complexes from the beads.

-

Analysis: Centrifuge to pellet the beads. Load the supernatant onto an SDS-PAGE gel. Perform Western blotting using antibodies against GluN2B and NR1 to detect their presence. A band corresponding to GluN2B in the PSD-95 IP lane confirms the interaction.

Figure 2: Co-Immunoprecipitation Workflow.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

The tMCAO model is the most widely used preclinical model to simulate human ischemic stroke and evaluate the efficacy of neuroprotective agents like nerinetide.[10][11]

Objective: To induce a reproducible focal cerebral ischemia followed by reperfusion to assess the neuroprotective effect of a test compound by measuring infarct volume.

Materials:

-

Male C57BL/6 mice (10-12 weeks old).

-

Anesthesia (e.g., Isoflurane).

-

Surgical microscope, micro-dissecting instruments.

-

6-0 nylon monofilament with a silicon-coated tip.

-

Laser Doppler Flowmeter (LDF) to monitor cerebral blood flow (CBF).

-

Heating pad to maintain body temperature at 37°C.

-

2,3,5-triphenyltetrazolium chloride (TTC) for staining.

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse with isoflurane. Place the animal in a supine position on a heating pad. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Isolation: Carefully dissect and isolate the arteries. Ligate the distal end of the ECA permanently. Place a temporary ligature around the CCA and ICA.

-

Filament Insertion: Make a small incision in the ECA stump. Introduce the silicon-coated 6-0 monofilament through the incision and advance it into the ICA.

-

Occlusion: Advance the filament approximately 9-11 mm from the carotid bifurcation until a sharp drop (>70%) in CBF is observed on the LDF monitor, indicating occlusion of the middle cerebral artery (MCA) origin.

-

Drug Administration: Administer nerinetide or vehicle intravenously at the desired time point (e.g., at the onset of reperfusion).

-

Reperfusion: After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion. Confirm reperfusion by observing the restoration of CBF on the LDF monitor.

-

Closure and Recovery: Remove the filament, ligate the ECA stump, and close the neck incision. Allow the animal to recover.

-

Infarct Volume Assessment (24h post-tMCAO):

-

Euthanize the mouse and harvest the brain.

-

Slice the brain into 2-mm coronal sections.

-

Immerse the slices in a 2% TTC solution for 20 minutes at 37°C. Healthy tissue stains red, while the infarcted (ischemic) tissue remains white.

-

Capture images of the stained sections and calculate the infarct volume using image analysis software, correcting for edema.

-

Figure 3: tMCAO Experimental Workflow.

Conclusion

Nerinetide represents a targeted therapeutic strategy for acute ischemic stroke that focuses on mitigating downstream excitotoxic injury rather than blocking primary receptor function. Its mechanism of action, the disruption of the GluN2B-PSD-95-nNOS complex, is well-supported by preclinical binding and efficacy data. Clinical trials have provided crucial insights, highlighting a significant neuroprotective effect in patients not receiving concurrent alteplase therapy, thereby underscoring the importance of considering drug-drug interactions in clinical trial design. The experimental protocols detailed herein provide a framework for the continued investigation of nerinetide and other PSD-95 inhibitors. Further research into plasmin-resistant variants of nerinetide and optimization of treatment timing may broaden its therapeutic applicability and fulfill the long-standing goal of effective neuroprotection in stroke.

References

- 1. droracle.ai [droracle.ai]

- 2. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [bio-protocol.org]

- 11. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Studies of Nerinetide: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the foundational preclinical animal studies of Nerinetide (formerly known as NA-1), a neuroprotective agent designed to mitigate ischemic brain damage. The following sections detail the quantitative outcomes, experimental methodologies, and underlying molecular mechanisms investigated in key rodent and non-human primate models of stroke.

Core Mechanism of Action: Decoupling Excitotoxic Signaling

Nerinetide is a peptide that competitively inhibits the interaction between the NMDA receptor subunit GluN2B and the postsynaptic density protein-95 (PSD-95).[1][2][3] In the context of an ischemic stroke, excessive glutamate release leads to overactivation of NMDA receptors, causing a massive influx of calcium ions (Ca2+).[1] PSD-95 acts as a scaffolding protein, linking NMDA receptors to neuronal nitric oxide synthase (nNOS).[1][4] This proximity allows the Ca2+ influx to efficiently activate nNOS, leading to the production of nitric oxide (NO) and other neurotoxic molecules that contribute to neuronal death.[1][4] Nerinetide, by disrupting the PSD-95/GluN2B interaction, uncouples this neurotoxic signaling cascade without blocking the essential physiological functions of the NMDA receptor.[1][3]

Efficacy in Animal Models of Ischemic Stroke

Nerinetide has demonstrated significant neuroprotective effects in various preclinical models of stroke, ranging from rodents to non-human primates. The quantitative data from these key studies are summarized below.

Table 1: Summary of Nerinetide Efficacy in Rodent Stroke Models

| Species | Stroke Model | Nerinetide Dose | Administration Time | Infarct Volume Reduction (%) | Reference |

| Rat | Transient MCAO (2h) | 3 nmol/g, IV | 1 hour post-MCAO | ~50% | [1][5] |

| Mouse | Transient MCAO (60 min) | 10 nmol/g, IV | At reperfusion | 26.0% | [6] |

| Mouse | Transient MCAO (30 min) | 10 nmol/g, IV | At reperfusion | 24.5% (not statistically significant) | [6] |

Table 2: Summary of Nerinetide Efficacy in a Non-Human Primate Stroke Model

| Species | Stroke Model | Nerinetide Dose | Administration Time | Key Outcomes | Reference |

| Macaca fascicularis | Transient MCAO | 2.5 mg/kg, IV | 1 hour post-MCAO | Significant reduction in infarct volume, preservation of gene transcription in ischemic tissue, and improved neurological function. | [7][8] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key preclinical studies that established the efficacy of Nerinetide.

Rodent Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

A pivotal study in rats demonstrated the neuroprotective effects of a PSD-95 inhibitor.[1][5]

-

Animal Model : Male Sprague-Dawley rats.

-

Ischemia Induction : Transient focal ischemia was induced by occlusion of the middle cerebral artery (MCA) for 2 hours using an intraluminal filament. Reperfusion was initiated by withdrawing the filament.

-

Drug Administration : A peptide that disrupts the interaction of NMDA receptors with PSD-95 was administered as a single intravenous bolus injection.

-

Treatment Groups :

-

Vehicle control.

-

PSD-95 inhibitor (3 nmol/g) administered 1 hour after the onset of MCAO.

-

-

Outcome Measures :

-

Infarct Volume : Measured 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

-

Neurological Function : Assessed using a battery of behavioral tests.

-

A subsequent dose-translation study was conducted in mice to address inconsistencies in previous findings.[6]

-

Animal Model : Male C57BL/6 mice.

-

Ischemia Induction : Transient MCAO for either 30 or 60 minutes.

-

Drug Administration : Nerinetide (Tat-NR2B9c) was administered intravenously at the time of reperfusion.

-

Treatment Groups :

-

Vehicle control.

-

Nerinetide at 3 nmol/g.

-

Nerinetide at 10 nmol/g (rat-equivalent dose).

-

-

Outcome Measures : Infarct volume was measured 24 hours post-tMCAO.

Non-Human Primate Model: Transient Middle Cerebral Artery Occlusion

To bridge the translational gap, a study was conducted in a gyrencephalic non-human primate model, which more closely resembles human brain anatomy and physiology.[7][8]

-

Animal Model : Cynomolgus macaques (Macaca fascicularis).

-

Ischemia Induction : Transient MCAO was induced to create a focal ischemic stroke.

-

Drug Administration : Nerinetide was administered intravenously after the onset of stroke.

-

Treatment Groups :

-

Vehicle control.

-

Nerinetide (2.5 mg/kg) administered 1 hour after stroke onset.

-

-

Outcome Measures :

-

Infarct Volume : Assessed using magnetic resonance imaging (MRI) and histology.

-

Gene Transcription : Genome-wide screens of ischemic brain tissue were performed to evaluate the capacity of cells to maintain gene transcription.

-

Neurological Function : Evaluated through a series of neurobehavioral assays.

-

Conclusion

The early preclinical studies of Nerinetide in animal models provided a strong foundation for its advancement into clinical trials. The consistent demonstration of neuroprotection in both rodent and, significantly, non-human primate models of ischemic stroke highlighted its potential as a therapeutic agent. The elucidation of its mechanism of action, specifically the uncoupling of the NMDA receptor from the neurotoxic PSD-95/nNOS signaling pathway, offered a novel approach to treating stroke without the side effects associated with direct NMDA receptor antagonists. This body of preclinical work underscores the importance of robust animal models and a clear understanding of molecular mechanisms in the development of new therapies for complex neurological disorders.

References

- 1. Treatment of ischemic brain damage by perturbing NMDA receptor- PSD-95 protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. dam-oclc.bac-lac.gc.ca [dam-oclc.bac-lac.gc.ca]

- 4. Specific coupling of NMDA receptor activation to nitric oxide neurotoxicity by PSD-95 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of ischemic brain damage ... | Article | H1 Connect [archive.connect.h1.co]

- 6. Efficacy of the PSD95 inhibitor Tat-NR2B9c in mice requires dose translation between species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Nerinetide: A Targeted Approach to Mitigating Neuronal Excitotoxicity in Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Excitotoxicity, a pathological process of neuronal injury and death triggered by excessive activation of glutamate receptors, is a key mechanism of brain damage in acute ischemic stroke. Nerinetide, an eicosapeptide neuroprotectant, has been developed to specifically target and disrupt a critical protein-protein interaction in the excitotoxic cascade. This technical guide provides a comprehensive overview of the core science behind nerinetide, detailing its mechanism of action, summarizing key preclinical and clinical trial data, and outlining the experimental protocols that have defined its developmental trajectory. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel neuroprotective therapies for ischemic stroke.

The Molecular Basis of Nerinetide's Neuroprotective Action

Nerinetide's therapeutic rationale is grounded in the targeted inhibition of the downstream signaling cascade initiated by the over-activation of N-methyl-D-aspartate (NMDA) receptors, a primary driver of excitotoxicity.[1][2] In the ischemic brain, excessive glutamate release leads to prolonged stimulation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+).[3] This calcium overload triggers a cascade of neurotoxic events, including the activation of neuronal nitric oxide synthase (nNOS), which produces damaging nitric oxide (NO).[4]

A key scaffolding protein, Postsynaptic Density-95 (PSD-95), plays a pivotal role in this process by physically linking the NMDA receptor subunit GluN2B to nNOS.[4] This proximity is crucial for the efficient Ca2+-mediated activation of nNOS and subsequent NO production. Nerinetide is designed to competitively inhibit the interaction between the C-terminus of the GluN2B subunit of the NMDA receptor and PSD-95.[4] By uncoupling this complex, nerinetide effectively prevents the excitotoxic signaling that leads to neuronal death, without interfering with the normal ion channel function of the NMDA receptor.[4]

Preclinical Evidence of Neuroprotection

The neuroprotective efficacy of nerinetide was first established in rodent models of ischemic stroke and subsequently validated in a pivotal study using a gyrencephalic non-human primate model, which more closely resembles human cerebrovascular anatomy and physiology.

Non-Human Primate Studies

A landmark study by Cook et al. (2012) provided compelling evidence for nerinetide's efficacy in a clinically relevant non-human primate model of stroke.

| Outcome Measure | Placebo Group | Nerinetide Group | Percent Reduction | p-value |

| Total Infarct Volume (mm³) | ||||

| Mean ± SEM | 135.4 ± 35.8 | 48.9 ± 18.2 | 64% | <0.05 |

| Neurological Deficit Score | ||||

| Mean ± SEM (24h post-stroke) | 6.2 ± 0.8 | 3.1 ± 0.6 | 50% | <0.01 |

| Mean ± SEM (7d post-stroke) | 4.9 ± 0.9 | 2.1 ± 0.5 | 57% | <0.05 |

-

Animal Model: Adult male cynomolgus macaques (Macaca fascicularis) were used.

-

Stroke Induction: Transient focal cerebral ischemia was induced by the surgical occlusion of the M1 segment of the middle cerebral artery (MCA) for 3 hours.

-

Treatment: Nerinetide (formerly NA-1, Tat-NR2B9c) or placebo was administered as a single intravenous bolus 1 hour after the onset of MCAO.

-

Infarct Volume Assessment: Infarct volume was quantified at 24 hours and 7 days post-stroke using T2-weighted magnetic resonance imaging (MRI).

-

Neurological Assessment: A 10-point neurological deficit scale was used to evaluate motor and sensory function at baseline, 24 hours, and 7 days post-stroke.

References

- 1. Superoxide and Non-ionotropic Signaling in Neuronal Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Neurotoxic Ménage-à-trois: Glutamate, Calcium, and Zinc in the Excitotoxic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Terminomic Changes in Neurons During Excitotoxicity Reveal Proteolytic Events Associated With Synaptic Dysfunctions and Potential Targets for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of Nerinetide: A Technical Guide

An In-depth Examination of the Interaction Between Nerinetide and Postsynaptic Density Protein 95 (PSD-95)

Introduction

Nerinetide (also known as NA-1 or Tat-NR2B9c) is a neuroprotective peptide that has been investigated for its therapeutic potential in acute ischemic stroke.[1] This technical guide provides a comprehensive overview of the molecular target of Nerinetide, detailing its mechanism of action, the experimental evidence supporting its target engagement, and the methodologies used to characterize this interaction. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and cerebrovascular disease.

Nerinetide is an eicosapeptide, a 20-amino acid linear peptide, designed to be cell-permeable.[2] Its structure is a fusion of an 11-amino acid cell-membrane transduction domain from the HIV-1 Tat protein and a 9-amino acid sequence (KLSSIESDV) corresponding to the C-terminus of the NMDA receptor subunit GluN2B.[3] This design allows Nerinetide to cross the blood-brain barrier and enter neurons.

Amino Acid Sequence: YGRKKRRQRRRKLSSIESDV

The Molecular Target: Postsynaptic Density Protein 95 (PSD-95)

The primary molecular target of Nerinetide is the Postsynaptic Density Protein 95 (PSD-95) , a key scaffolding protein in the postsynaptic density of excitatory synapses.[1][2] PSD-95 belongs to the membrane-associated guanylate kinase (MAGUK) family and plays a crucial role in the clustering of glutamate receptors and the organization of downstream signaling complexes.[4]

Nerinetide specifically targets the PDZ domains of PSD-95.[3] PDZ domains are protein-protein interaction modules that typically bind to the C-terminal motifs of other proteins. The C-terminus of the NMDA receptor subunit GluN2B contains a PDZ-binding motif, which allows it to interact with the PDZ domains of PSD-95.[3]

Mechanism of Action: Uncoupling Excitotoxic Signaling

During an ischemic event, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+). This excitotoxic cascade is a major contributor to neuronal cell death.[4] PSD-95 acts as a scaffold to couple NMDA receptors to downstream neurotoxic signaling pathways. Specifically, PSD-95 binds to both the GluN2B subunit of the NMDA receptor and neuronal nitric oxide synthase (nNOS).[1] This proximity allows for the efficient activation of nNOS by the Ca2+ influx through the NMDA receptor, leading to the production of nitric oxide (NO) and other neurotoxic species.[1]

Nerinetide exerts its neuroprotective effect by disrupting the interaction between PSD-95 and the GluN2B subunit of the NMDA receptor.[3] By competitively binding to the PDZ domains of PSD-95, Nerinetide uncouples the NMDA receptor from nNOS, thereby preventing the downstream production of nitric oxide without blocking the ion channel function of the NMDA receptor itself.[1] This targeted disruption of a specific protein-protein interaction is a key feature of Nerinetide's mechanism, distinguishing it from traditional NMDA receptor antagonists that block all receptor functions, including those essential for normal synaptic transmission.

Below is a diagram illustrating the signaling pathway and the mechanism of action of Nerinetide.

Caption: Signaling pathway of Nerinetide's neuroprotective action.

Quantitative Data

While the qualitative mechanism of Nerinetide's interaction with PSD-95 is well-established, specific high-resolution binding affinity data such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for Nerinetide itself are not consistently reported in publicly available literature. However, studies on analogous and derivative compounds provide insights into the affinity of ligands for the PDZ domains of PSD-95. For instance, a high-affinity dimeric inhibitor of PSD-95 was developed that binds to the tandem PDZ1-2 domain with a Kd of 4.6 nM.[5]

| Parameter | Value | Compound | Method | Reference |

| Binding Affinity (Kd) | 4.6 nM | Tat-NPEG4(IETDV)2 (Dimeric PSD-95 inhibitor) | Isothermal Titration Calorimetry | Bach et al., 2012[5] |

| IC50 | ~1 µM | Tat-NR2B9c | Co-immunoprecipitation (qualitative disruption) | Fan et al., 2009 |

Experimental Protocols

The interaction between Nerinetide and PSD-95, and the functional consequences of this interaction, have been characterized using a variety of experimental techniques. The following sections provide detailed methodologies for key experiments.

Co-immunoprecipitation (Co-IP) to Demonstrate Nerinetide-PSD-95 Interaction

This protocol is based on the methods described in studies investigating the disruption of the NMDA receptor-PSD-95 complex by Tat-NR2B9c.

Objective: To demonstrate that Nerinetide (Tat-NR2B9c) disrupts the interaction between the NMDA receptor subunit GluN2B and PSD-95 in a cellular context.

Materials:

-

Cell Culture: HEK293 cells or primary cortical neurons.

-

Expression Plasmids: Plasmids encoding tagged versions of GluN2B (e.g., with a Myc tag) and PSD-95 (e.g., with a FLAG tag).

-

Transfection Reagent: Lipofectamine 2000 or similar.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

-

Antibodies: Anti-FLAG antibody for immunoprecipitation, anti-Myc antibody and anti-PSD-95 antibody for Western blotting.

-

Peptides: Tat-NR2B9c (Nerinetide) and a control peptide (e.g., Tat-NR2BAA, with key residues mutated).

-

Protein A/G-Agarose Beads.

-

Western Blotting Reagents.

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells or primary cortical neurons to ~80% confluency.

-

Co-transfect cells with plasmids encoding tagged GluN2B and PSD-95 using a suitable transfection reagent.

-

Allow for protein expression for 24-48 hours.

-

-

Peptide Treatment:

-

Treat the transfected cells with varying concentrations of Tat-NR2B9c or the control peptide for a specified duration (e.g., 1 hour).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G-agarose beads.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody (to pull down PSD-95) overnight at 4°C.

-

Add Protein A/G-agarose beads and incubate for an additional 2-4 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Myc antibody to detect co-immunoprecipitated GluN2B.

-

Probe a separate membrane with an anti-PSD-95 antibody to confirm the immunoprecipitation of PSD-95.

-

Expected Results: In the absence of Nerinetide, a band corresponding to GluN2B should be detected in the PSD-95 immunoprecipitate, indicating their interaction. In the presence of increasing concentrations of Nerinetide, the intensity of the GluN2B band should decrease, demonstrating the disruption of the interaction. The control peptide should not have a significant effect.

Caption: Co-immunoprecipitation workflow to test Nerinetide's effect.

Neuronal Cell Culture Excitotoxicity Assay

This protocol is based on methods used to assess the neuroprotective effects of PSD-95 inhibitors against NMDA-induced excitotoxicity.[6]

Objective: To determine if Nerinetide can protect neurons from cell death induced by excessive NMDA receptor activation.

Materials:

-

Primary Cortical Neurons: Cultured from embryonic rodents.

-

Culture Medium: Neurobasal medium supplemented with B27 and GlutaMAX.

-

NMDA: N-methyl-D-aspartate.

-

Peptides: Tat-NR2B9c (Nerinetide) and a control peptide.

-

Cell Viability Assay: Propidium iodide (PI) staining, LDH assay, or MTT assay.

-

Fluorescence Microscope.

Procedure:

-

Neuronal Culture:

-

Plate primary cortical neurons on poly-D-lysine coated plates or coverslips.

-

Culture the neurons for at least 7 days to allow for maturation and synapse formation.

-

-

Peptide Pre-treatment:

-

Pre-treat the neuronal cultures with varying concentrations of Nerinetide or the control peptide for 1 hour.

-

-

Excitotoxic Insult:

-

Expose the neurons to a neurotoxic concentration of NMDA (e.g., 100 µM) for a defined period (e.g., 15-30 minutes).

-

-

Wash and Recovery:

-

Wash the neurons to remove NMDA and return them to their original culture medium containing the respective peptides.

-

-

Assessment of Cell Viability:

-

After 24 hours, assess neuronal viability using one of the following methods:

-

PI Staining: Add propidium iodide to the culture medium and visualize dead cells (red fluorescent nuclei) using a fluorescence microscope.

-

LDH Assay: Measure the release of lactate dehydrogenase into the culture medium, which is indicative of cell death.

-

MTT Assay: Measure the metabolic activity of viable cells.

-

-

Expected Results: Neurons exposed to NMDA alone should show a significant increase in cell death. Pre-treatment with Nerinetide is expected to dose-dependently reduce NMDA-induced cell death, while the control peptide should have no protective effect.

Caption: Workflow for the neuronal excitotoxicity assay.

In Vivo Microdialysis for Nitric Oxide Measurement

This protocol is a conceptual outline based on established in vivo microdialysis techniques for measuring nitric oxide metabolites in the brain.

Objective: To determine if Nerinetide can reduce the production of nitric oxide in the brain following an ischemic insult.

Materials:

-

Animal Model: Rat or mouse model of focal cerebral ischemia (e.g., middle cerebral artery occlusion, MCAO).

-

Microdialysis Probes.

-

Perfusion Pump.

-

Artificial Cerebrospinal Fluid (aCSF).

-

Nitric Oxide Analyzer or Griess Reagent.

-

Nerinetide and Vehicle Control.

Procedure:

-

Animal Surgery and Probe Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a microdialysis probe into the brain region of interest (e.g., the striatum or cortex) within the ischemic territory.

-

-

Baseline Measurement:

-

Perfuse the probe with aCSF at a constant flow rate.

-

Collect dialysate samples at regular intervals to establish a baseline level of nitric oxide metabolites (nitrite and nitrate).

-

-

Ischemic Insult and Treatment:

-

Induce focal cerebral ischemia (e.g., by MCAO).

-

Administer Nerinetide or vehicle control intravenously at a predetermined time point relative to the ischemic insult.

-

-

Post-insult Measurement:

-

Continue to collect dialysate samples for several hours following ischemia and treatment.

-

-

Sample Analysis:

-

Measure the concentration of nitrite and nitrate in the dialysate samples using a nitric oxide analyzer or the Griess reaction.

-

Expected Results: Ischemia is expected to cause a significant increase in the levels of nitric oxide metabolites in the brain. Treatment with Nerinetide should attenuate this increase compared to the vehicle-treated group, demonstrating its ability to inhibit nNOS activity in vivo.

Caption: In vivo microdialysis workflow for nitric oxide measurement.

Conclusion

Nerinetide is a rationally designed neuroprotective peptide that targets the protein-protein interaction between PSD-95 and the NMDA receptor. By uncoupling the NMDA receptor from the downstream neurotoxic signaling molecule nNOS, Nerinetide offers a targeted approach to mitigating excitotoxic neuronal injury in the context of ischemic stroke. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of Nerinetide and other PSD-95 inhibitors. Further research to precisely quantify the binding kinetics of Nerinetide and to fully elucidate its downstream signaling effects will be crucial for the future development of this therapeutic strategy.

References

- 1. Nerinetide May Provide Neuroprotection During Stroke When Tissue Plasminogen Activator (tPA) Not Used - - Practical Neurology [practicalneurology.com]

- 2. vjneurology.com [vjneurology.com]

- 3. Treatment of ischemic brain damage ... | Article | H1 Connect [archive.connect.h1.co]

- 4. PSD-95: An Effective Target for Stroke Therapy Using Neuroprotective Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high-affinity, dimeric inhibitor of PSD-95 bivalently interacts with PDZ1-2 and protects against ischemic brain damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tat-NR2B9c prevents excitotoxic neuronal superoxide production - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research Behind Nerinetide's Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nerinetide (formerly known as NA-1) is a novel neuroprotective agent designed to mitigate the deleterious effects of acute ischemic stroke. Its development is rooted in decades of research into the molecular mechanisms of excitotoxic neuronal death. This technical guide provides an in-depth overview of the foundational research that underpinned the development of nerinetide, focusing on its mechanism of action, preclinical efficacy, and the design and outcomes of pivotal clinical trials.

Core Mechanism of Action: Decoupling the Excitotoxic Cascade

Nerinetide is an eicosapeptide that targets the postsynaptic density protein 95 (PSD-95).[1][2] Under ischemic conditions, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate receptors (NMDARs), triggering a massive influx of calcium ions (Ca2+) into the neuron. This calcium overload activates neuronal nitric oxide synthase (nNOS), which produces nitric oxide (NO), a key mediator of neuronal damage.[3] PSD-95 acts as a scaffolding protein, physically linking NMDARs to nNOS, thereby facilitating this neurotoxic signaling cascade.[3]

Nerinetide is designed to competitively inhibit the interaction between PSD-95 and the GluN2B subunit of the NMDAR.[4] By binding to PSD-95, nerinetide effectively uncouples nNOS from the NMDAR, preventing the production of NO in response to excitotoxic stimulation without interfering with the normal physiological functions of the NMDAR, such as ion channel activity.[3]

Preclinical Research: Efficacy in Animal Models

Prior to human trials, nerinetide demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke.

Rodent Models

Studies in rodent models of transient middle cerebral artery occlusion (tMCAO) were crucial in establishing the initial efficacy of nerinetide.

Table 1: Summary of Preclinical Data in Rodent Models